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Compound of Interest

Compound Name: 5-Norbornene-2-carboxaldehyde

Cat. No.: B046079 Get Quote

For Immediate Release

This technical guide provides a comprehensive overview of the spectroscopic data for 5-
Norbornene-2-carboxaldehyde (endo/exo mixture), a versatile bicyclic aldehyde utilized in the

synthesis of polymers and fine chemicals. This document is intended for researchers,

scientists, and professionals in drug development and materials science, offering detailed

spectral data from Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass

Spectrometry (MS), alongside the methodologies for their acquisition.

Spectroscopic Data Summary
The following tables summarize the key quantitative data obtained from the spectroscopic

analysis of 5-Norbornene-2-carboxaldehyde.

Table 1: ¹H NMR Spectroscopic Data
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Chemical Shift (δ)
ppm

Multiplicity Integration Assignment

9.49 / 9.42 s / d 1H
Aldehydic H

(exo/endo)

6.18 - 6.08 m 2H Olefinic H

3.18 / 2.92 m 1H Bridgehead H

2.88 / 2.52 m 1H Bridgehead H

2.20 - 1.20 m 5H Aliphatic H

Note: Data corresponds to a mixture of endo and exo isomers.

Table 2: ¹³C NMR Spectroscopic Data
Chemical Shift (δ) ppm Assignment

204.4 / 203.2 C=O (exo/endo)

138.0 / 137.8 Olefinic C

132.4 / 132.2 Olefinic C

52.4 / 51.8 Bridgehead C

47.8 / 47.2 Bridgehead C

45.6 / 45.0 Aliphatic C

34.2 / 33.8 Aliphatic C

29.8 / 29.2 Aliphatic C

Note: Data corresponds to a mixture of endo and exo isomers.

Table 3: Infrared (IR) Spectroscopy Peak List
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Wavenumber (cm⁻¹) Intensity Assignment

2970 Strong C-H stretch (alkane)

2870 Medium C-H stretch (aldehyde)

1720 Strong C=O stretch (aldehyde)

1650 Medium C=C stretch (alkene)

720 Strong =C-H bend (cis-alkene)

Table 4: Mass Spectrometry (MS) Data
m/z Relative Intensity (%) Assignment

122 25 [M]⁺ (Molecular Ion)

94 10 [M - CO]⁺

66 100 [C₅H₆]⁺ (Cyclopentadiene)

57 15 [C₄H₉]⁺

39 20 [C₃H₃]⁺

Experimental Protocols
The data presented in this guide were obtained using standard analytical techniques. While

specific instrument parameters for the cited data from public databases are not always

available, the following provides a detailed methodology for acquiring such spectra.

Nuclear Magnetic Resonance (NMR) Spectroscopy
A solution of 5-Norbornene-2-carboxaldehyde (approximately 5-10 mg) is prepared in a

suitable deuterated solvent, typically chloroform-d (CDCl₃), and transferred to a 5 mm NMR

tube.

¹H NMR Spectroscopy: The proton NMR spectrum is recorded on a 400 MHz spectrometer.

The spectral width is set to encompass the expected chemical shift range (e.g., 0-10 ppm). A

sufficient number of scans (typically 16 or 32) are acquired to achieve a good signal-to-noise

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 3 / 6 Tech Support

https://www.benchchem.com/product/b046079?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b046079?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


ratio. The data is processed with a Fourier transform, and the chemical shifts are referenced

to the residual solvent peak (CDCl₃ at 7.26 ppm).

¹³C NMR Spectroscopy: The carbon-13 NMR spectrum is recorded on the same

spectrometer, operating at a frequency of 100 MHz. A wider spectral width (e.g., 0-220 ppm)

is used. Due to the lower natural abundance of ¹³C, a greater number of scans (typically

1024 or more) are required. Proton decoupling is employed to simplify the spectrum to single

lines for each unique carbon atom. The chemical shifts are referenced to the solvent peak

(CDCl₃ at 77.16 ppm).

Infrared (IR) Spectroscopy
The infrared spectrum is obtained using a Fourier Transform Infrared (FTIR) spectrometer.

Attenuated Total Reflectance (ATR): A small drop of the neat liquid sample is placed directly

onto the ATR crystal (e.g., diamond or germanium). The spectrum is recorded over the range

of 4000-400 cm⁻¹. The background spectrum of the clean ATR crystal is subtracted from the

sample spectrum.

Thin Film: Alternatively, a drop of the liquid sample is placed between two sodium chloride

(NaCl) or potassium bromide (KBr) plates to create a thin film. The spectrum is then

recorded as described above.

Mass Spectrometry (MS)
The mass spectrum is acquired using a Gas Chromatography-Mass Spectrometry (GC-MS)

system.

Sample Introduction and Chromatography: A dilute solution of the analyte in a volatile solvent

(e.g., dichloromethane or ethyl acetate) is injected into the gas chromatograph. The GC is

equipped with a capillary column (e.g., a 30 m DB-5 column). The oven temperature is

programmed to ramp from a low initial temperature (e.g., 50 °C) to a final temperature (e.g.,

250 °C) to ensure separation of the components. Helium is typically used as the carrier gas.

Mass Analysis: As the compound elutes from the GC column, it enters the mass

spectrometer. Electron Ionization (EI) at 70 eV is a common method for generating ions. The
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resulting fragments are separated by a mass analyzer (e.g., a quadrupole) and detected to

produce the mass spectrum.

Data Interpretation Workflow
The following diagram illustrates the general workflow for the spectroscopic analysis and

interpretation of an organic compound like 5-Norbornene-2-carboxaldehyde.

Spectroscopic Analysis Workflow
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To cite this document: BenchChem. [Spectroscopic Profile of 5-Norbornene-2-
carboxaldehyde: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b046079#spectroscopic-data-nmr-ir-mass-spec-for-5-
norbornene-2-carboxaldehyde]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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